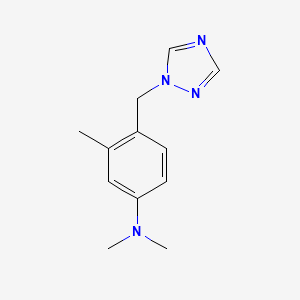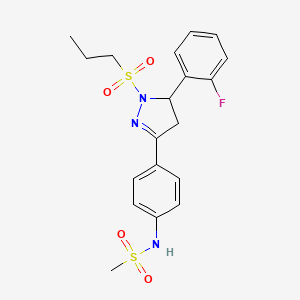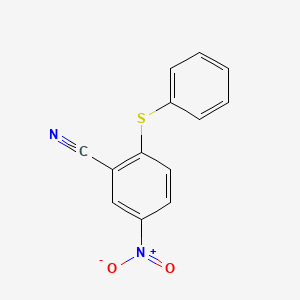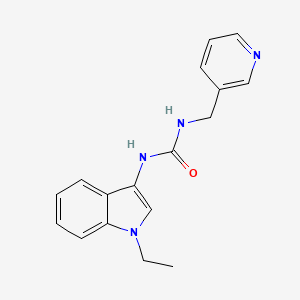
N,N,3-trimethyl-4-(1,2,4-triazol-1-ylmethyl)aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
“N,N,3-trimethyl-4-(1,2,4-triazol-1-ylmethyl)aniline” is a unique heterocyclic compound that is part of an array of pharmaceuticals and biologically important compounds used in drug-discovery studies against various diseases . It is an intermediate useful in organic synthesis and other chemical processes .
Synthesis Analysis
The synthesis of 1,2,4-triazole-containing scaffolds, such as “N,N,3-trimethyl-4-(1,2,4-triazol-1-ylmethyl)aniline”, has been the subject of many research studies . These studies have developed various strategies for the synthesis of these privileged scaffolds using 3-amino-1,2,4-triazole . The one-pot reaction takes place under mild conditions for the synthesis of various types of aryl-3-amino-1,2,4-triazoles with excellent efficiencies .Molecular Structure Analysis
The molecular structure of “N,N,3-trimethyl-4-(1,2,4-triazol-1-ylmethyl)aniline” is unique and has properties that make it useful in various fields such as pharmaceutical chemistry, agrochemistry, materials sciences, and organic catalysts . It operates as a main pharmacophore through hydrogen-bonding and dipole interactions with biological receptors .Chemical Reactions Analysis
The chemical reactions involving “N,N,3-trimethyl-4-(1,2,4-triazol-1-ylmethyl)aniline” are complex and involve multiple steps . The biological importance of 1,2,4-triazole has led to the design of many methods for the synthesis of this scaffold that exhibits biological activity .Safety and Hazards
Eigenschaften
IUPAC Name |
N,N,3-trimethyl-4-(1,2,4-triazol-1-ylmethyl)aniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N4/c1-10-6-12(15(2)3)5-4-11(10)7-16-9-13-8-14-16/h4-6,8-9H,7H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFAPLMJCAUYPHT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N(C)C)CN2C=NC=N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N,3-trimethyl-4-(1,2,4-triazol-1-ylmethyl)aniline | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![8-(3-(4-(2-fluorophenyl)piperazin-1-yl)propyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2394388.png)
![Tert-butyl 3,6-diazabicyclo[3.2.1]octane-3-carboxylate;hydrochloride](/img/structure/B2394389.png)
![(3,3-Dimethyl-2-oxabicyclo[2.1.1]hexan-1-yl)methanamine](/img/structure/B2394390.png)

![N-(1-(benzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-(3-methoxyphenoxy)acetamide](/img/structure/B2394393.png)


![2-{[(Oxolan-2-yl)methyl]amino}cyclopentan-1-ol](/img/structure/B2394398.png)



![Methyl 4-[[4-(dipropylsulfamoyl)benzoyl]amino]-2,3-dihydrothiophene-5-carboxylate](/img/structure/B2394406.png)
![ethyl 4-[[2-[3-oxo-6-(trifluoromethyl)-4H-1,4-benzothiazin-2-yl]acetyl]amino]benzoate](/img/structure/B2394408.png)
